molecular formula C12H9ClN2O4 B5871583 N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide

N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B5871583
M. Wt: 280.66 g/mol
InChI Key: PEXZPBDFOHSZOO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide is an organic compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with 5-nitrofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dichloromethane).

Major Products Formed

    Oxidation: Formation of N-(3-chloro-4-methylphenyl)-5-aminofuran-2-carboxamide.

    Reduction: Formation of N-(3-chloro-4-methylphenyl)-5-aminofuran-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics and antifungal agents.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide involves its interaction with cellular components, leading to the inhibition of essential biological processes. The nitro group can undergo reduction within the cell, generating reactive intermediates that can damage DNA and other cellular structures. Additionally, the compound may inhibit specific enzymes or proteins involved in cell growth and proliferation, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Similar structure with a benzamide moiety instead of a furan ring.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring and exhibits antibacterial activity.

    N-(3-chloro-4-methylphenyl)-4-(4-morpholinyl)benzamide:

Uniqueness

N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide is unique due to the presence of both nitro and amide functional groups, which contribute to its diverse reactivity and biological activities. The furan ring also adds to its structural uniqueness compared to other similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-7-2-3-8(6-9(7)13)14-12(16)10-4-5-11(19-10)15(17)18/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXZPBDFOHSZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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